4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde
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Overview
Description
4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves the condensation of 3-pyridinecarboxaldehyde with indole derivatives under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution on the indole ring using halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-(Pyridin-3-yl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Pyridin-3-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)-1H-indole-3-carbaldehyde
- 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
- 4-(Pyridin-3-yl)-1H-indole-2-carbaldehyde
Uniqueness
4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring relative to the indole moiety can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-pyridin-3-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-11-8-16-13-5-1-4-12(14(11)13)10-3-2-6-15-7-10/h1-9,16H |
InChI Key |
LJZXZVFDRLCEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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